molecular formula C8H12ClN3O2 B2399951 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2411252-07-6

2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2399951
CAS No.: 2411252-07-6
M. Wt: 217.65
InChI Key: ZQGJPMSHRGFQNO-UHFFFAOYSA-N
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Description

2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may have a role in enzyme inhibition or activation.

Molecular Mechanism

It is known that the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride typically involves the formation of the triazole ring followed by the introduction of the cyclopropane carboxylic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride is unique due to its specific combination of the triazole ring and the cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

The compound 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid; hydrochloride is a member of the triazole family, which is known for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of triazole derivatives often involves cyclization reactions that introduce the triazole ring into various molecular frameworks. The specific synthesis pathway for 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid typically utilizes precursors that facilitate the formation of the cyclopropane structure alongside the triazole moiety.

Antifungal Activity

Research has shown that compounds containing the triazole ring exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazoles have been evaluated against various fungal pathogens. In a study assessing the antifungal activity of related compounds, it was found that certain triazole derivatives demonstrated potent activity against resistant strains of fungi, suggesting that 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid may share similar properties .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. For example, mercapto-substituted 1,2,4-triazoles have shown chemopreventive effects against cancer cell lines such as HCT-116 and T47D. The IC50 values reported for some derivatives indicate promising activity against colon and breast cancer cells . Given the structural similarities, it is plausible that 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid may exhibit anticancer effects as well.

Enzyme Inhibition

Another notable biological activity associated with triazole compounds is their ability to inhibit various enzymes. Triazoles have been identified as inhibitors of ATP-utilizing enzymes and have shown potential in modulating metabolic pathways relevant to disease states . This characteristic could position 2-(4-Ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid as a candidate for further investigation in metabolic disorders.

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

Study Compound Biological Activity IC50 Value (μM)
Triazole derivative AAnticancer (HCT-116)6.2
Triazole derivative BAnticancer (T47D)27.3
Triazole derivative CAntifungalMIC < 0.125

These findings underline the potential of triazole-based compounds in therapeutic applications.

Properties

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-2-11-4-9-10-7(11)5-3-6(5)8(12)13;/h4-6H,2-3H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYHEZYMWWTGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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